molecular formula C14H18ClN3O2 B1423242 4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide CAS No. 912763-51-0

4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide

Cat. No.: B1423242
CAS No.: 912763-51-0
M. Wt: 295.76 g/mol
InChI Key: XVQAYPPJXZBDCR-UHFFFAOYSA-N
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Description

4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]benzamide is a chemical compound with the molecular formula C14H18ClN3O2 and a molecular weight of 295.77 g/mol. This compound is known for its unique structure, which includes a chloro-substituted benzamide group and a hydroxycarbamimidoyl group attached to a cyclohexyl ring.

Scientific Research Applications

4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with N-(1-cyclohexyl)hydroxycarbamimidoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility to ensure high purity and quality.

Chemical Reactions Analysis

4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites, while the chloro-substituted benzamide group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]benzamide include:

  • 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)cyclohexyl]benzamide
  • N-(1-Cyclohexyl)-4-chlorobenzamide
  • 4-Chloro-N-(cyclohexylcarbamoyl)benzamide

Compared to these compounds, 4-Chloro-N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]benzamide is unique due to the presence of the hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c15-11-6-4-10(5-7-11)12(19)17-14(13(16)18-20)8-2-1-3-9-14/h4-7,20H,1-3,8-9H2,(H2,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQAYPPJXZBDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=NO)N)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694380
Record name 4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912763-51-0
Record name 4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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